Pterin
Overview
Description
Pterins play a crucial role in various biological processes across living organisms, primarily as cofactors in metabolic reactions. These compounds are integral to the metabolism, functioning as tetrahydropterins in most cases. Their diverse roles and presence across different life forms underline their importance in both biological and chemical studies (Buglak et al., 2022).
Synthesis Analysis
The synthesis of Pterins often involves pathways that lead to their bioactive forms, such as tetrahydropterin. These pathways are essential for understanding how Pterins participate in various biological processes and how their synthetic analogs can be produced for research and therapeutic applications. Although specific synthesis pathways are complex, they are crucial for the generation of bioactive Pterins that participate in numerous enzymatic reactions within organisms.
Molecular Structure Analysis
Pterins possess a unique molecular structure that allows them to participate in a wide range of biochemical processes. The quantum chemistry of unconjugated Pterins, including their electronic structure and photonics, has been extensively analyzed to understand their role in biomedicine. This analysis reveals the potential of Pterins in affecting enzymatic reactions, fluorescence diagnostics, and therapeutic applications through their unique emission properties and photon absorption capabilities (Buglak et al., 2022).
Chemical Reactions and Properties
Pterins are involved in a variety of chemical reactions, primarily as intermediates and cofactors. Their chemical properties allow them to participate in redox reactions, influence enzyme activity, and act as biomarkers for certain diseases. The versatility in chemical reactions underscores their biological significance and potential for application in diagnosing and treating health conditions.
Physical Properties Analysis
The physical properties of Pterins, such as their solubility, stability, and photophysical characteristics, are critical for their biological functions and applications in biomedicine. These properties affect how Pterins interact with other molecules in the body, their role in metabolic pathways, and their potential as therapeutic agents.
Chemical Properties Analysis
The chemical properties of Pterins, including their reactivity, oxidation states, and ability to form complexes with metals, are fundamental to their role as cofactors in enzymatic reactions. Understanding these properties is essential for exploring the therapeutic potential of Pterins and developing new drugs and diagnostic methods.
- (Buglak et al., 2022): Provides insights into the molecular structure of Pterins and their applications in biomedicine.
Scientific Research Applications
1. Molybdenum Cofactors Synthesis
- Application Summary: Pterins are found at the core of molybdenum cofactor (Moco) containing enzymes in the molybdopterin (MPT) ligand that coordinates molybdenum and facilitates cofactor activity . They are involved in a variety of biological functions .
- Methods of Application: The general methods of synthesis, redox, and spectroscopic properties of pterin are discussed to provide more insight into pterin chemistry and their importance to biological systems . Pterin synthesis can be realized by different condensation reactions utilizing either pyran or pyrimidine building blocks .
- Results or Outcomes: This study revealed the complicated nature of the cofactor, which involves a pterin moiety and a 1,2-ene dithiolate appended to this pterin .
2. Bacterial Functions
- Application Summary: Pterins play essential roles in diverse organisms and are widely conserved biomolecules . They play important roles in bacterial cyanide utilization and aromatic amino acid metabolism .
- Methods of Application: The roles of pterins in nonenzymatic processes are less known. Cyanobacterial pterins have been implicated in phenotypes related to UV protection and phototaxis .
- Results or Outcomes: Research describing the pterin-mediated control of cyclic nucleotide metabolism, and their influence on virulence and attachment, points to a possible role for pterins in regulation of bacterial behavior .
3. Reception of Ultraviolet Radiation
- Application Summary: Tetrahydrocyanopterin, a type of pterin, has been discovered in cyanobacteria and is involved in the reception of ultraviolet radiation .
4. Molybdenum Cofactor Enzymes
- Application Summary: Pterins are essential components of molybdenum cofactor (Moco) containing enzymes such as sulfite oxidase, nitrate reductase, and dimethyl sulfoxide reductase . These enzymes play important roles in bacterial metabolism and global nutrient cycles .
- Methods of Application: The molybdenum cofactor is unstable outside the protein environment and it was first characterized by careful degradation studies . This study revealed the complicated nature of the cofactor, which involves a pterin moiety and a 1,2-ene dithiolate appended to this pterin .
- Results or Outcomes: The study provided insights into the complex structure of the molybdenum cofactor and its role in various biological functions .
5. Cyanide Utilization
6. Aromatic Amino Acid Metabolism
Future Directions
Pterins have intermediate characteristics (endogenously produced, typically bright) between two well-studied pigment types, melanins (endogenously produced, typically cryptic) and carotenoids (dietary uptake, typically bright), providing unique opportunities to address general questions about the biology of coloration . Crucial gaps persist in our knowledge on the molecular basis underlying the production and deposition of pterins .
properties
IUPAC Name |
2-amino-3H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2H,(H3,7,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXQXTQTPAJEJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176894 | |
Record name | 2-Amino-4-hydroxypteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.175 mg/mL | |
Record name | Pterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pterin | |
CAS RN |
2236-60-4 | |
Record name | Pterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2236-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-hydroxypteridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pterin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pterin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pterin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-hydroxypteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1H-pteridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PTERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85MA24E1NH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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